molecular formula C43H75N13O9 B12325194 H-Sar-DL-Arg-DL-Val-DL-xiIle-DL-xiIle-DL-His-DL-Pro-DL-xiIle-OH

H-Sar-DL-Arg-DL-Val-DL-xiIle-DL-xiIle-DL-His-DL-Pro-DL-xiIle-OH

Cat. No.: B12325194
M. Wt: 918.1 g/mol
InChI Key: IOOIRDJKADTVNI-UHFFFAOYSA-N
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Description

(Sar1,Ile4,8)-Angiotensin II is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is modified at specific positions to enhance its stability and biological activity, making it a valuable tool in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Sar1,Ile4,8)-Angiotensin II involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin support.

    Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.

    Deprotection: Removal of protecting groups from the amino acids.

    Cleavage: The completed peptide is cleaved from the resin.

    Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of (Sar1,Ile4,8)-Angiotensin II follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, adhering to stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

(Sar1,Ile4,8)-Angiotensin II can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences.

Scientific Research Applications

(Sar1,Ile4,8)-Angiotensin II has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

    Medicine: Explored as a potential therapeutic agent for conditions related to blood pressure regulation and cardiovascular health.

    Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations.

Mechanism of Action

(Sar1,Ile4,8)-Angiotensin II exerts its effects by binding to angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). This interaction activates a cascade of intracellular signaling pathways, leading to vasoconstriction, increased blood pressure, and aldosterone secretion. The modifications at positions Sar1, Ile4, and Ile8 enhance the peptide’s stability and receptor affinity, resulting in prolonged and potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Angiotensin II: The natural peptide hormone with similar biological functions.

    Angiotensin III: A shorter peptide derived from angiotensin II with distinct receptor interactions.

    Angiotensin IV: Another derivative with unique effects on the central nervous system.

Uniqueness

(Sar1,Ile4,8)-Angiotensin II is unique due to its enhanced stability and receptor affinity, making it more effective in research and potential therapeutic applications. The specific modifications at Sar1, Ile4, and Ile8 positions distinguish it from other angiotensin analogs, providing valuable insights into structure-activity relationships and receptor interactions.

Properties

Molecular Formula

C43H75N13O9

Molecular Weight

918.1 g/mol

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C43H75N13O9/c1-10-24(6)33(39(61)51-29(19-27-20-47-22-49-27)41(63)56-18-14-16-30(56)37(59)55-35(42(64)65)26(8)12-3)54-40(62)34(25(7)11-2)53-38(60)32(23(4)5)52-36(58)28(50-31(57)21-46-9)15-13-17-48-43(44)45/h20,22-26,28-30,32-35,46H,10-19,21H2,1-9H3,(H,47,49)(H,50,57)(H,51,61)(H,52,58)(H,53,60)(H,54,62)(H,55,59)(H,64,65)(H4,44,45,48)

InChI Key

IOOIRDJKADTVNI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Origin of Product

United States

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